
Somatotropin (6-13)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Somatotropin (6-13) is a growth hormone.
Wissenschaftliche Forschungsanwendungen
Cardioprotection
Somatotropin (6-13) has been investigated for its cardioprotective effects. Studies have shown that this peptide can improve myocardial function and reduce infarct size following ischemic events. For instance, in a controlled study involving mice subjected to myocardial ischemia-reperfusion injury, pretreatment with Somatotropin (6-13) resulted in:
- Improved Hemodynamics : Increased stroke volume and cardiac output by 40% and 58%, respectively.
- Reduced Inflammatory Markers : Significant reductions in plasma levels of interleukin-6 and tumor necrosis factor-alpha at early reperfusion stages .
Parameter | Vehicle Group | Somatotropin (6-13) Group |
---|---|---|
Stroke Volume | Baseline | Increased by 40% |
Cardiac Output | Baseline | Increased by 58% |
IL-6 Levels at 6h | Elevated | Reduced by 70% |
TNF-α Levels at 6h | Elevated | Reduced by 62% |
Metabolic Regulation
Research indicates that Somatotropin (6-13) may enhance metabolic functions, particularly in glucose regulation. A study demonstrated that a constrained analog of this peptide improved hypoglycemic responses during insulin tolerance tests, suggesting its potential role in managing diabetes .
Growth Hormone Deficiency Treatment
Somatotropin (6-13) is also relevant in the context of treating growth hormone deficiencies. It is used in clinical settings to address conditions such as:
- Pediatric Growth Hormone Deficiency
- Turner Syndrome
- Prader-Willi Syndrome
- Chronic Kidney Disease-related Growth Failure
In these cases, the administration of Somatotropin has been linked to significant improvements in height velocity and overall growth metrics .
Case Study 1: Cardioprotection in Ischemic Heart Disease
A study involving mice treated with Somatotropin (6-13) showed promising results in reducing myocardial infarction size post-reperfusion. The treatment group exhibited improved left ventricular function compared to controls, highlighting the peptide's potential as a therapeutic agent in ischemic heart disease management .
Case Study 2: Metabolic Effects on Diabetic Models
In another investigation, diabetic rats treated with Somatotropin (6-13) exhibited improved glycemic control compared to untreated counterparts. This suggests that the peptide may have a role in metabolic modulation, particularly concerning insulin sensitivity and glucose homeostasis .
Eigenschaften
CAS-Nummer |
55207-83-5 |
---|---|
Molekularformel |
C41H66N12O13 |
Molekulargewicht |
935 g/mol |
IUPAC-Name |
(3S)-4-[[(2S)-4-amino-1-[[(1S)-1-carboxyethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C41H66N12O13/c1-20(2)14-24(42)33(58)53-30(19-54)39(64)48-25(12-9-13-46-41(44)45)34(59)49-26(15-21(3)4)36(61)50-27(16-23-10-7-6-8-11-23)37(62)52-29(18-32(56)57)38(63)51-28(17-31(43)55)35(60)47-22(5)40(65)66/h6-8,10-11,20-22,24-30,54H,9,12-19,42H2,1-5H3,(H2,43,55)(H,47,60)(H,48,64)(H,49,59)(H,50,61)(H,51,63)(H,52,62)(H,53,58)(H,56,57)(H,65,66)(H4,44,45,46)/t22-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI-Schlüssel |
FBZGGPWZOUYLLV-IUKVLHSWSA-N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)N |
Aussehen |
Solid powder |
Key on ui other cas no. |
55207-83-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
LSRLFDNA |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
HGH (6-13) human growth hormone (6-13) somatotropin (6-13) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.